

Carboxy-PTIO as a Nitric Oxide Scavenger: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ptio
Cat. No.:	B097688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-**PTIO**), a pivotal tool in nitric oxide (NO) research. As a potent and specific NO scavenger, Carboxy-**PTIO** has been instrumental in elucidating the multifaceted roles of NO in various physiological and pathological processes. This document details its mechanism of action, chemical and physical properties, and provides a comprehensive summary of its quantitative parameters. Furthermore, it offers detailed experimental protocols for its application in both *in vitro* and *in vivo* settings and explores its utility in dissecting NO-mediated signaling pathways, particularly the NO/cGMP pathway. This guide is intended to serve as a comprehensive resource for researchers employing Carboxy-**PTIO** in their experimental designs.

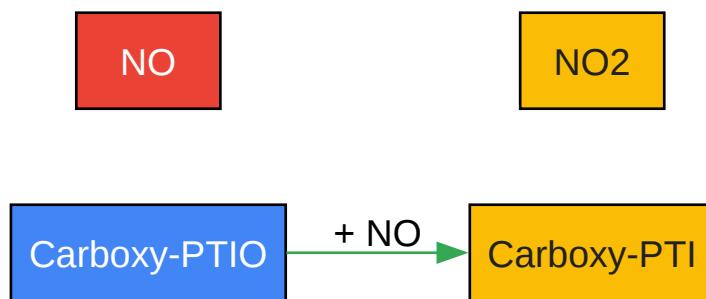
Introduction

Nitric oxide (NO), a transient and highly reactive gaseous signaling molecule, plays a crucial role in a vast array of biological processes, including neurotransmission, vasodilation, and the immune response. The study of its precise functions necessitates reliable methods for its detection and, critically, its specific removal from biological systems. Carboxy-**PTIO** has emerged as a valuable pharmacological tool for this purpose. It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively scavenging it from the cellular environment.^{[1][2]} This direct interaction allows researchers to investigate the consequences of

NO depletion in a controlled manner, thereby clarifying its specific contributions to cellular signaling and function.

Chemical and Physical Properties

Carboxy-**PTIO** is commercially available, most commonly as its potassium or sodium salt, which enhances its water solubility and stability.[3]


Table 1: Chemical and Physical Properties of Carboxy-**PTIO**

Property	Value	Reference(s)
Chemical Name	2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide	[4]
Synonyms	c-PTIO, Carboxy-PTIO	[4]
Molecular Formula	C ₁₄ H ₁₇ N ₂ O ₄	[1]
Molecular Weight	315.4 g/mol (Potassium Salt)	[5]
CAS Number	148819-94-7 (Potassium Salt)	[4]
Appearance	Powder	[4]
Solubility	Water (up to 100 mg/ml), DMSO (up to 50 mg/ml), PBS (pH 7.2, 35 mg/ml), Ethanol (1.6 mg/ml), DMF (3.3 mg/ml)	[1][4]
Storage Temperature	2-8°C or -20°C	[4]
Purity	>98%	[4][5]

Mechanism of Nitric Oxide Scavenging

Carboxy-**PTIO** is a nitronyl nitroxide, a stable organic radical, that directly and rapidly reacts with nitric oxide in a 1:1 stoichiometric manner.[4] The reaction yields nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[6][7] This transformation can be monitored using Electron Paramagnetic

Resonance (EPR) spectroscopy, as the EPR spectrum of Carboxy-**PTIO** differs significantly from that of Carboxy-PTI.[2]

[Click to download full resolution via product page](#)

Figure 1: Reaction of Carboxy-**PTIO** with Nitric Oxide.

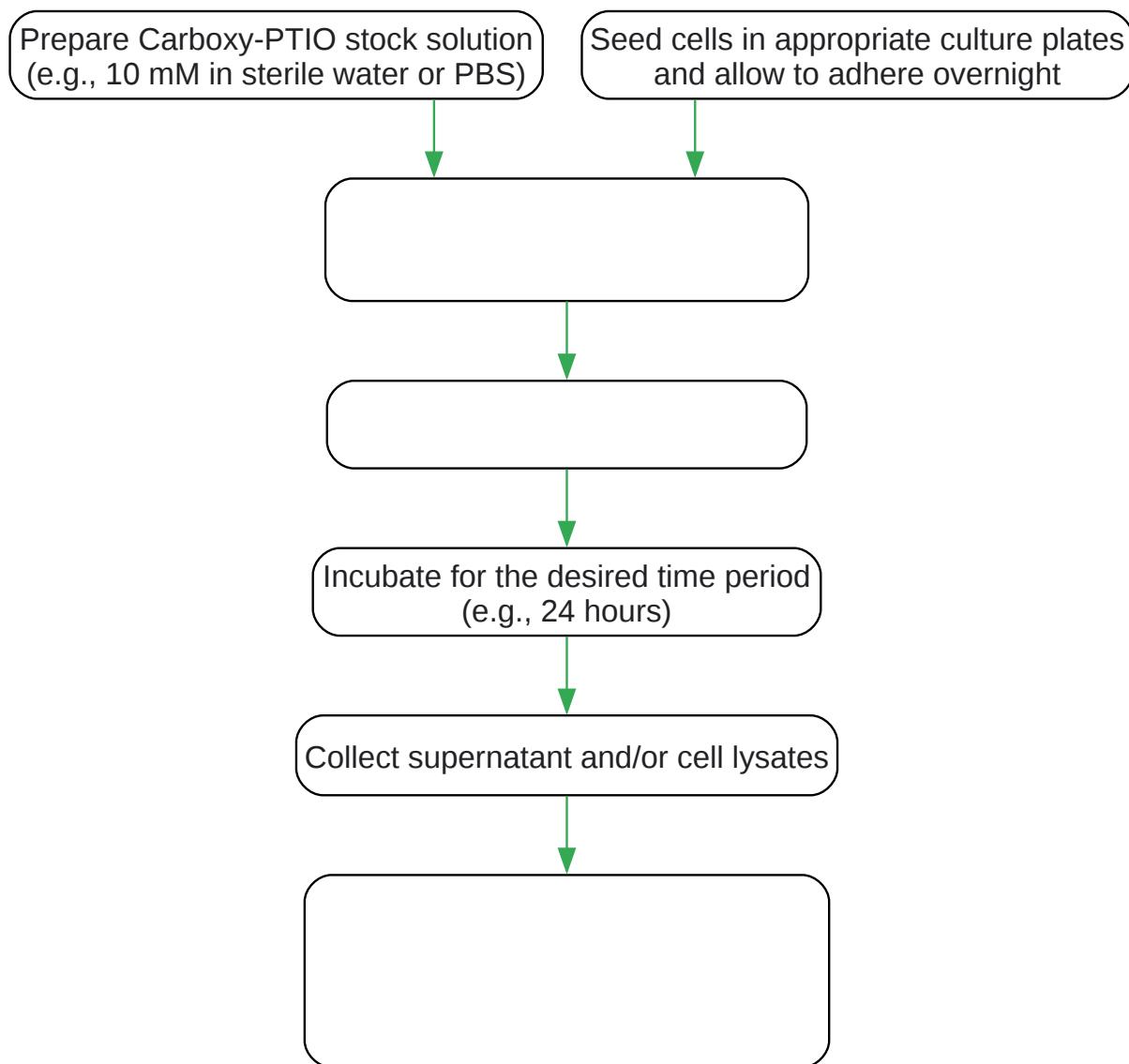
It is crucial to note that while Carboxy-**PTIO** is a highly specific scavenger for NO, it can also interact with other reactive species under certain conditions. For instance, it has been shown to react with peroxy nitrite, which can complicate data interpretation in experimental systems where both NO and superoxide are produced.[8]

Quantitative Data

The efficacy of Carboxy-**PTIO** as a research tool is defined by its kinetic parameters and effective concentrations in various experimental models.

Table 2: Quantitative Parameters of Carboxy-**PTIO**

Parameter	Value	Condition/System	Reference(s)
Reaction Rate Constant with $\bullet\text{NO}_2$	$(1.5 - 2.0) \times 10^7 \text{ M}^{-1}\text{s}^{-1}$	Electrochemical generation	[6] [9]
EC ₅₀ for inhibition of peroxynitrite-induced 3-nitrotyrosine formation	$36 \pm 5 \text{ }\mu\text{M}$	Free tyrosine	[8]
IC ₅₀ for inhibition of S-nitrosation by DEA/NO	$0.11 \pm 0.03 \text{ mM}$	Glutathione (GSH)	[8]
EC ₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation	$0.12 \pm 0.03 \text{ mM}$	Glutathione (GSH)	[8]
Effective Concentration (in vitro)	$10 - 300 \text{ }\mu\text{M}$	Rat aorta, anococcygeus muscle, gastric fundus strips	[10]
Effective Concentration (cell culture)	$160 \text{ }\mu\text{M}$	RAW264.7 macrophages	[11]
Effective Concentration (cell culture)	$200 \text{ }\mu\text{M}$	A375-S2 human melanoma cells	[3]
Effective Concentration (in vivo)	$0.1 \text{ mg/kg/min infusion}$	Anesthetized dogs (septic shock model)	[12]
Effective Concentration (in vivo)	$2 \text{ mg}/200 \text{ }\mu\text{l PBS, twice daily i.p.}$	Mice (melanoma model)	[13]


Experimental Protocols

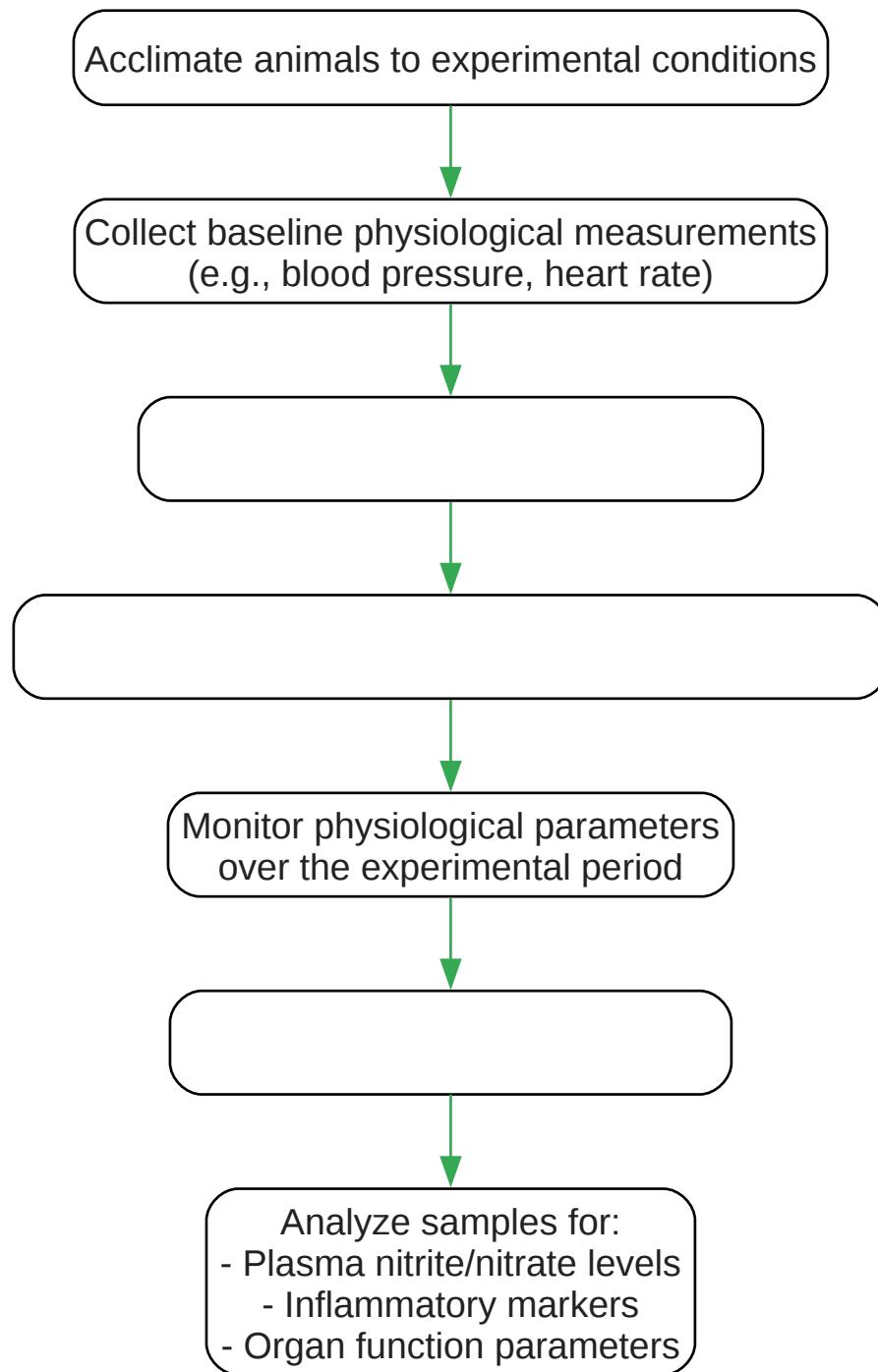
The following protocols provide a general framework for the use of Carboxy-PTIO in common experimental settings. Researchers should optimize concentrations and incubation times for

their specific model system.

In Vitro Cell Culture Protocol

This protocol describes the use of Carboxy-**PTIO** to investigate the role of NO in a cell-based assay, such as measuring cytokine production or apoptosis.

[Click to download full resolution via product page](#)


Figure 2: In Vitro Cell Culture Experimental Workflow.

Methodology:

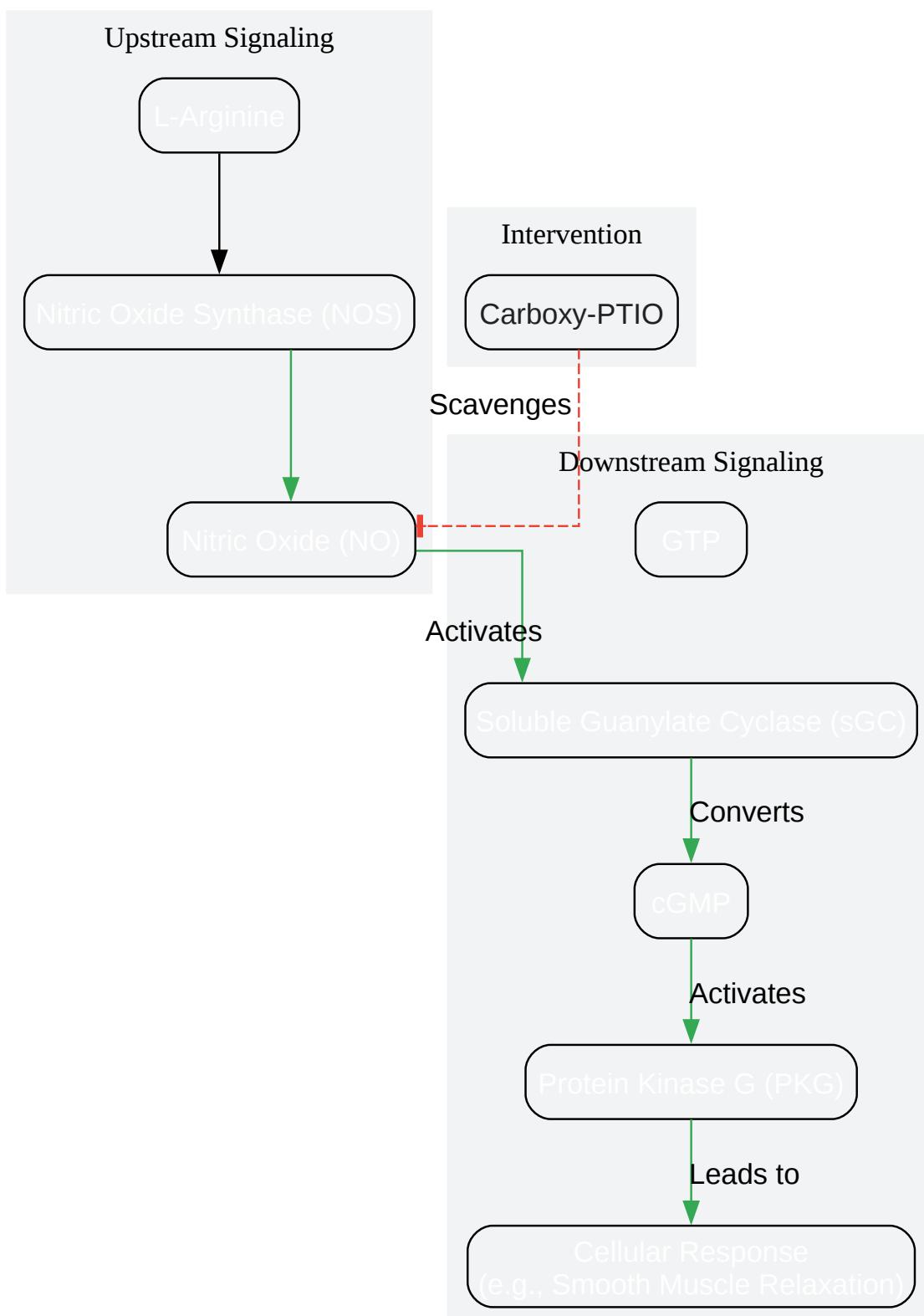
- Preparation of Carboxy-**PTIO** Stock Solution: Dissolve Carboxy-**PTIO** potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM). Filter-sterilize the stock solution using a 0.22 μ m syringe filter. Store aliquots at -20°C.
- Cell Seeding: Seed the cells of interest into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to stimuli. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.
- Pre-treatment with Carboxy-**PTIO**: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of Carboxy-**PTIO** (typically in the range of 100-200 μ M).[3] Incubate the cells for 1 hour to allow for equilibration of the scavenger.
- Stimulation: After the pre-treatment period, add the nitric oxide donor (e.g., SNAP, DEA/NO) or the inflammatory stimulus (e.g., lipopolysaccharide, LPS) to the culture medium. Include appropriate controls, such as vehicle-treated cells, cells treated with the stimulus alone, and cells treated with Carboxy-**PTIO** alone.
- Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24 hours).
- Sample Collection and Analysis:
 - Supernatant: Collect the culture supernatant for the measurement of stable NO metabolites (nitrite and nitrate) using the Griess assay or for the quantification of secreted cytokines by ELISA.
 - Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can be used for Western blot analysis of protein expression (e.g., iNOS, caspases) or for other biochemical assays.

In Vivo Animal Protocol

This protocol provides a general guideline for using Carboxy-**PTIO** in a rodent model of endotoxemia to assess its therapeutic potential.

[Click to download full resolution via product page](#)

Figure 3: In Vivo Animal Experimental Workflow.


Methodology:

- Animal Acclimation: Acclimate the animals (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment. Provide free access to food and water. All animal procedures should be approved by the institutional animal care and use committee.
- Induction of Endotoxemia: Induce endotoxemia by administering a single intraperitoneal (i.p.) or intravenous (i.v.) injection of lipopolysaccharide (LPS). The dose of LPS should be optimized based on the animal species and the desired severity of the endotoxic shock.
- Administration of Carboxy-**PTIO**: Carboxy-**PTIO** can be administered via different routes, such as continuous intravenous infusion or repeated intraperitoneal injections. For example, in a rat model of endotoxemia, Carboxy-**PTIO** has been infused intravenously at a rate of 0.056-1.70 mg/kg/min.^[3] In a mouse tumor model, 2 mg of Carboxy-**PTIO** in 200 μ l PBS was injected i.p. twice daily.^[13]
- Monitoring and Sample Collection: Monitor physiological parameters such as mean arterial pressure, heart rate, and body temperature throughout the experiment. At the end of the study, collect blood samples for the analysis of plasma nitrite/nitrate levels and inflammatory cytokines. Harvest organs of interest for histological examination or biochemical analysis.
- Data Analysis: Analyze the collected data to determine the effect of Carboxy-**PTIO** on the LPS-induced physiological changes and inflammatory responses.

Role in Signaling Pathways: The NO/cGMP Pathway

One of the most well-characterized signaling pathways involving nitric oxide is the NO/cyclic guanosine monophosphate (cGMP) pathway. NO, produced by nitric oxide synthases (NOS), diffuses to adjacent cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to downstream cellular responses such as smooth muscle relaxation.

Carboxy-**PTIO** is an invaluable tool for investigating the role of this pathway. By scavenging NO, it prevents the activation of sGC, thereby inhibiting the production of cGMP and the subsequent downstream signaling events.^[8] This allows researchers to confirm whether a particular biological effect is mediated through the NO/cGMP pathway.

[Click to download full resolution via product page](#)

Figure 4: The NO/cGMP Signaling Pathway and the Point of Intervention by Carboxy-PTIO.

Limitations and Considerations

While Carboxy-**PTIO** is a powerful tool, researchers should be aware of its potential limitations:

- Reaction with other molecules: As mentioned, Carboxy-**PTIO** can react with peroxynitrite, which may lead to confounding results in systems with high levels of oxidative stress.[8]
- Formation of active byproducts: The reaction of Carboxy-**PTIO** with NO produces Carboxy-**PTI**, which has been shown to have biological activity of its own, including the inhibition of dopamine uptake.[7] This could potentially complicate the interpretation of results.
- Inactivation: In biological systems, Carboxy-**PTIO** can be reduced by endogenous substances like ascorbic acid, leading to its inactivation.[14]

Conclusion

Carboxy-**PTIO** remains an indispensable tool for researchers investigating the diverse roles of nitric oxide in biology and medicine. Its specificity as an NO scavenger, coupled with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications. By understanding its mechanism of action, quantitative parameters, and potential limitations, researchers can effectively employ Carboxy-**PTIO** to unravel the complexities of NO-mediated signaling pathways and their implications in health and disease. This guide provides a solid foundation for the rational design and interpretation of experiments utilizing this potent nitric oxide scavenger.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. NO Detection Carboxy-**PTIO** | CAS 148819-93-6 Dojindo [dojindo.com]
- 3. medchemexpress.com [medchemexpress.com]

- 4. astorscientific.us [astorscientific.us]
- 5. Carboxy-PTIO | Nitric Oxide Scavenger [stressmarq.com]
- 6. Reactions of PTIO and carboxy-PTIO with *NO, *NO₂, and O₂-* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carboxy-PTIO, potassium salt | CAS:148819-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. researchgate.net [researchgate.net]
- 12. Beneficial effect of carboxy-PTIO on hemodynamic and blood gas changes in septic shock dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The nitric oxide radical scavenger carboxy-PTIO reduces the immunosuppressive activity of myeloid-derived suppressor cells and potentiates the antitumor activity of adoptive cytotoxic T lymphocyte immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beneficial effect of carboxy-PTIO on hemodynamic and blood gas changes in septic shock dogs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carboxy-PTIO as a Nitric Oxide Scavenger: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097688#carboxy-ptio-as-a-nitric-oxide-scavenger\]](https://www.benchchem.com/product/b097688#carboxy-ptio-as-a-nitric-oxide-scavenger)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com